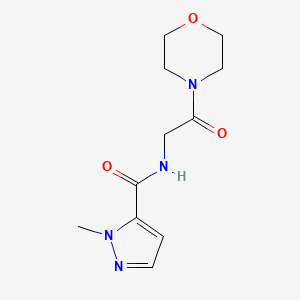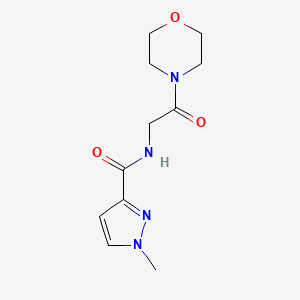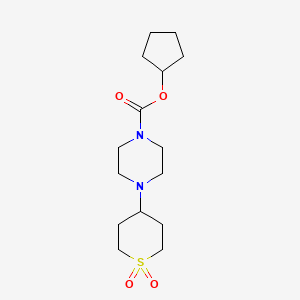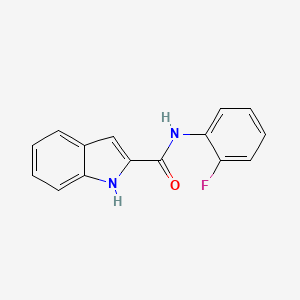
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. The synthesis of this compound has been extensively studied, and it has been shown to have significant potential as a therapeutic agent for the treatment of various diseases.
作用机制
The mechanism of action of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide is related to its inhibition of this compound. This protein plays a key role in the regulation of gene expression, and inhibition of its activity can lead to changes in the expression of many genes. This can have a profound effect on cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that treatment with this compound can lead to a variety of biochemical and physiological effects. For example, inhibition of this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has also been shown to have anti-inflammatory effects, which may be related to its inhibition of cytokine production.
实验室实验的优点和局限性
One of the main advantages of using 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide in lab experiments is its potency as a this compound inhibitor. This makes it a valuable tool for studying the role of this protein in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors, which could have even greater therapeutic potential. In addition, there is also interest in studying the effects of this compound on other cellular processes, such as autophagy and epigenetic regulation. Finally, there is also potential for the use of this compound in combination with other drugs, to enhance its therapeutic effects.
合成方法
The synthesis of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide has been described in several scientific publications. One common method involves the reaction of 3-phenyl-4H-1,2-oxazole-5-carboxylic acid with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield the final product.
科学研究应用
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as a cancer treatment. This compound is overexpressed in many types of cancer, and inhibition of this protein has been shown to be effective in inhibiting tumor growth. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(14-16(20-24-18)15-6-3-2-4-7-15)17(22)19-8-5-9-21-10-12-23-13-11-21/h2-4,6-7H,5,8-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAWYXFMBBVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)



![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
